(1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4R)-2-bromo-4-methyl-1-propan-2-ylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVONIMKFUZRQI-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 1r,2r,4r 2 Bromo 1 Isopropyl 4 Methylcyclohexane Within Contemporary Organic Synthesis Research
(1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane, a halogenated derivative of the naturally occurring p-menthane (B155814) skeleton, serves as a valuable model compound for stereochemical and mechanistic studies. P-menthane derivatives are part of a broad class of organic compounds known as monoterpenes, which are widely utilized in the synthesis of more complex molecules. nih.govnih.gov The introduction of a bromine atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and elimination reactions.
In contemporary research, molecules like this are investigated to probe how the predefined stereochemistry of the starting material dictates the stereochemical outcome of a reaction. The rigid, chair-like structure of the cyclohexane (B81311) ring, combined with the specific (1R,2R,4R) configuration, creates a unique steric and electronic environment. This allows chemists to study the influence of neighboring groups on reaction rates and selectivity, providing critical insights that can be applied to the synthesis of medicinally relevant compounds and other complex natural products. researchgate.net Furthermore, brominated organic compounds are important intermediates in creating organometallic reagents or in cross-coupling reactions, which are cornerstone techniques in modern synthetic chemistry. nih.gov
Fundamental Principles of Cyclohexane Stereochemistry and Conformation Relevant to 1r,2r,4r 2 Bromo 1 Isopropyl 4 Methylcyclohexane
The stereochemical behavior of (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is governed by the principles of cyclohexane (B81311) conformation. Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain. slideshare.net In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing out from the perimeter of the ring). masterorganicchemistry.comlibretexts.org
A crucial phenomenon in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations where all axial substituents become equatorial, and vice versa. masterorganicchemistry.com However, for a substituted cyclohexane, these two chair conformations are often not equal in energy. libretexts.org Substituents, especially large ones, are generally more stable in the equatorial position to avoid steric clashes with the other two axial substituents on the same side of the ring. libretexts.orglibretexts.org These unfavorable interactions are known as 1,3-diaxial interactions. libretexts.orgucla.edu
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com
Conformational A-Values for Substituents
| Substituent Group | A-Value (kcal/mol) |
|---|---|
| -Br (Bromo) | 0.43 |
| -CH₃ (Methyl) | 1.74 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
Data sourced from multiple conformational analysis studies. wikipedia.orgmasterorganicchemistry.com
For this compound, the isopropyl group has the largest A-value, indicating it has the strongest preference for the equatorial position. To determine the most stable conformation, one must draw the two possible chair forms and place the substituents in their respective positions while minimizing steric strain. The most stable conformer will be the one that places the largest possible number of bulky groups, particularly the isopropyl group, in the equatorial position.
In the (1R,2R,4R) configuration, a conformational analysis reveals that the most stable chair form has the large isopropyl group at C1 in an equatorial position, the bromo group at C2 in an axial position, and the methyl group at C4 in an equatorial position. The alternative chair form, resulting from a ring flip, would force the bulky isopropyl group into a highly unfavorable axial position, leading to significant 1,3-diaxial strain. Therefore, the molecule is conformationally biased, predominantly existing in the state with the equatorial isopropyl and methyl groups.
Rationale and Academic Significance of Investigating 1r,2r,4r 2 Bromo 1 Isopropyl 4 Methylcyclohexane
Retrosynthetic Strategies for the Stereocontrolled Preparation of this compound
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound, the key challenge is the simultaneous control of three stereocenters. A primary disconnection involves the C-Br bond, leading to a chiral p-menthane (B155814) precursor. This disconnection suggests that the bromine atom can be introduced at a late stage of the synthesis via a stereoselective bromination reaction.
A plausible retrosynthetic approach would commence by disconnecting the C-Br bond, identifying a key intermediate such as (1R,4R)-1-isopropyl-4-methylcyclohex-2-en-1-ol or a related chiral p-menthane derivative. This simplifies the target to the stereocontrolled synthesis of a trisubstituted cyclohexane ring. Further disconnection of the isopropyl and methyl groups could lead back to a simpler cyclohexenone precursor, such as piperitone (B146419) or pulegone (B1678340), which are naturally occurring chiral molecules and can serve as excellent starting materials. The stereochemistry at C1 and C4 would then be established through diastereoselective additions or alkylations.
An alternative strategy could involve an intramolecular cyclization of a suitably functionalized acyclic precursor, where the stereocenters are set during the ring-formation step. However, for the p-menthane skeleton, leveraging the existing chirality of natural products like limonene, carvone (B1668592), or pulegone often presents a more efficient pathway.
Methodologies for Stereoselective Bromination of Cyclohexane Scaffolds
The introduction of a bromine atom with the correct stereochemistry at the C2 position is a critical step in the synthesis of the target molecule. The choice of brominating agent and reaction conditions is paramount to achieving the desired (2R) configuration.
Regioselective and Stereoselective Bromination Approaches
Electrophilic addition of bromine (Br₂) to an alkene is a classic method for dihalogenation. In the case of a chiral cyclohexene (B86901) precursor, the reaction typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to a trans-dibromide. chemtube3d.comyoutube.com The stereochemical outcome is therefore dictated by the facial selectivity of the initial electrophilic attack on the double bond, which can be influenced by the steric hindrance of existing substituents on the ring. For instance, bromination of a cyclohexene with a pre-existing (1R,4R) stereochemistry would likely favor the formation of one diastereomer over the other.
Radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can also be employed. The regioselectivity of radical bromination is generally higher than chlorination, favoring the substitution of tertiary hydrogens. masterorganicchemistry.comyoutube.com The stereochemistry of radical halogenation can be influenced by the conformation of the substrate and the approach of the bromine radical, though it often leads to a mixture of diastereomers if the radical intermediate is planar. chemistrysteps.comlibretexts.org In some cases, rearrangements have been observed during the bromination of halogenated p-menthanes, which could complicate the stereochemical outcome. researchgate.net
Remote Functionalization and Bromine Introduction
While direct bromination of an alkene is a common strategy, other methods can be considered. Remote functionalization, where a reactive site is generated at a distance from an existing functional group, is a powerful tool in organic synthesis. However, for the specific introduction of a bromine atom at the C2 position of a p-menthane skeleton, this approach is less common than direct functionalization of a double bond. More relevant would be the conversion of a hydroxyl group at the C2 position into a bromide. This can be achieved with inversion of stereochemistry using reagents like phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄, PPh₃). Therefore, the stereoselective synthesis of a (1R,2S,4R)-1-isopropyl-4-methylcyclohexan-2-ol could serve as a precursor to the target molecule.
Control of Stereochemistry for Isopropyl and Methyl Groups in Cyclohexane Synthesis
Diastereoselective Addition and Alkylation Reactions
Starting from a prochiral cyclohexenone, such as (R)-pulegone, the stereochemistry at C4 is already set. The introduction of the isopropyl group at C1 can then be achieved through a diastereoselective conjugate addition of an isopropyl nucleophile (e.g., from an organocuprate reagent). The facial selectivity of the addition would be directed by the existing stereocenter at C4.
Alternatively, starting with a precursor like 4-isopropylcyclohexanone, the methyl group can be introduced at the C1 position. nih.gov Enolate formation followed by stereoselective alkylation with a methyl halide can be influenced by the steric bulk of the existing isopropyl group, favoring the formation of one diastereomer. For example, diastereoselective alkylation of chiral titanium(IV) enolates has been shown to proceed with excellent stereocontrol. ub.edu Tandem conjugate addition-alkylation reactions on α,β-unsaturated amides have also been developed, where the stereochemical outcome of the alkylation is controlled by a chiral auxiliary. beilstein-journals.org
The diastereoselective synthesis of carvone epoxides demonstrates how an existing stereocenter can direct the stereochemistry of a reaction on a p-menthane-like scaffold. mdpi.comresearchgate.net Similar principles can be applied to the diastereoselective functionalization of other p-menthane precursors.
Chiral Auxiliary and Asymmetric Catalysis in Cyclohexane Derivatization
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral auxiliary, such as a pseudoephedrine or a menthol (B31143) derivative, could be attached to a cyclohexanone (B45756) precursor to direct the diastereoselective addition of an isopropyl or methyl group. harvard.edunih.govresearchgate.net After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered.
Asymmetric catalysis offers a more atom-economical approach to stereocontrol. The asymmetric hydrogenation of α,β-unsaturated ketones, such as pulegone, using a chiral catalyst can stereoselectively reduce the double bond to establish the stereocenter at C4. researchgate.netnih.govmdpi.commdpi.com For example, catalytic asymmetric synthesis of menthol from neral (B7780846) has been achieved using a confined chiral acid catalyst, demonstrating the power of this approach in setting stereocenters in p-menthane systems. nih.gov The resulting chiral ketone can then be further functionalized as described in the previous section.
Below is a table summarizing some of the key reactions and concepts discussed:
| Synthetic Challenge | Methodology | Key Features | Relevant Precursors |
| Retrosynthesis | C-Br Disconnection | Late-stage stereoselective bromination | Chiral p-menthane alkenes or alcohols |
| C-C Disconnections | Diastereoselective additions/alkylations | Piperitone, Pulegone, Carvone | |
| Stereoselective Bromination | Electrophilic Addition (Br₂) | Anti-addition via bromonium ion | Chiral cyclohexenes |
| Radical Bromination (NBS) | Regioselective for allylic/tertiary C-H | p-Menthane derivatives | |
| Control of C1 and C4 Stereochemistry | Diastereoselective Conjugate Addition | Use of organocuprates | (R)-Pulegone |
| Diastereoselective Alkylation | Enolate chemistry | 4-Isopropylcyclohexanone | |
| Chiral Auxiliaries | Temporary incorporation of a chiral group | Cyclohexanone derivatives | |
| Asymmetric Catalysis | Enantioselective hydrogenation | Pulegone, Neral |
Chemoenzymatic Approaches to Enantio- and Diastereoselective Synthesis of this compound
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to catalyze key transformations that are difficult to achieve with conventional chemical methods. For the synthesis of this compound, enzymatic halogenation of a suitable precursor, such as a p-menthane derivative, offers a promising route. nih.govnih.gov
Two primary classes of halogenating enzymes are particularly relevant: haloperoxidases and flavin-dependent halogenases (FDHs). nih.govresearchgate.net
Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize a halide ion (e.g., Br⁻) to generate a reactive electrophilic halogenating species, often described as a hypobromite (B1234621) equivalent. nih.gov The enzyme's chiral active site can orient the substrate in a specific conformation, leading to a diastereoselective attack on an electron-rich position, such as a double bond or an enolate. For instance, the enzymatic bromination of a precursor like (+)-p-menth-1-ene could theoretically be directed by the enzyme to favor the formation of the desired (1R,2R,4R) stereochemistry.
Flavin-Dependent Halogenases (FDHs): FDHs catalyze regioselective halogenation of electron-rich aromatic and aliphatic compounds. researchgate.net The mechanism involves the generation of FADH₂, which reacts with oxygen and a bromide salt to form a potent electrophilic brominating agent within the enzyme's active site. researchgate.net The substrate is precisely bound in a pocket, and the bromination occurs at a specific, enzyme-dictated position. While often used for aromatic substrates, research into expanding their scope to alicyclic compounds is ongoing. nih.gov The application of a suitably engineered FDH could provide a direct and highly selective pathway to the target molecule from a p-menthane precursor.
The success of a chemoenzymatic approach depends on identifying or engineering an enzyme with high activity and selectivity for the specific non-natural substrate. The table below illustrates hypothetical outcomes from screening different enzyme types for the diastereoselective bromination of a p-menthane precursor.
| Enzyme Type | Substrate Precursor | Major Diastereomer Formed | Diastereomeric Excess (d.e.) | Conversion (%) |
|---|---|---|---|---|
| Vanadium Haloperoxidase (CPO-type) | (+)-p-Menth-1-ene | This compound | 75% | 60% |
| Flavin-Dependent Halogenase (Engineered) | p-Menthane | This compound | 92% | 45% |
| Non-heme Iron Halogenase | (+)-p-Menth-1-ene | Mixed Diastereomers | <20% | 85% |
Separation and Enrichment Techniques for Stereoisomers of this compound
Even with stereoselective synthesis, the reaction mixture often contains undesired stereoisomers. libretexts.org Therefore, robust separation and enrichment techniques are essential for isolating the pure (1R,2R,4R) isomer. The main strategies include chiral chromatography and classical resolution. wikipedia.org
Chiral Chromatography: This is the most powerful and widely used method for separating stereoisomers. wikipedia.orglcms.cz Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed with a chiral stationary phase (CSP). The CSP creates a transient diastereomeric interaction with the enantiomers and diastereomers in the mixture, leading to different retention times and enabling separation. For volatile compounds like brominated monoterpenes, chiral GC with columns based on derivatized cyclodextrins is particularly effective. lcms.cz The choice of the cyclodextrin (B1172386) derivative can significantly impact the separation efficiency. lcms.cz
Classical Chiral Resolution: This technique involves converting the mixture of stereoisomers into a mixture of diastereomers by reacting them with a chiral resolving agent. wikipedia.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. Afterward, the chiral resolving agent is removed to yield the separated, pure enantiomers or diastereomers. For a compound like 2-Bromo-1-isopropyl-4-methylcyclohexane, which lacks functional groups like acids or amines for salt formation, this method would require introducing a suitable functional handle via a synthetic intermediate. wikipedia.org
The following table compares potential chiral GC columns for the separation of the target compound from its other stereoisomers.
| Chiral Stationary Phase (CSP) | Principle of Separation | Resolution Factor (α) for (1R,2R,4R) vs. other isomers (Hypothetical) | Advantages | Limitations |
|---|---|---|---|---|
| Permethylated β-cyclodextrin | Inclusion complexation, dipole-dipole interactions | 1.15 | Good for a wide range of terpenes and their derivatives lcms.cz | May require optimization of temperature ramp lcms.cz |
| Trifluoroacetylated γ-cyclodextrin | Inclusion complexation, hydrogen bonding | 1.25 | High selectivity for halogenated compounds | More specialized, may have lower sample capacity |
| Chiral Polysiloxane (e.g., Chirasil-Val) | Hydrogen bonding, steric interactions | 1.10 | Thermally stable, versatile | May show lower efficiency for non-polar analytes |
Theoretical Frameworks for Conformational Preferences in Tri-substituted Cyclohexanes
The conformational analysis of tri-substituted cyclohexanes is governed by the fundamental principle that chair conformations are significantly more stable than other possibilities like boat or twist-boat forms. masterorganicchemistry.comlibretexts.org The preference for a specific chair conformer is determined by the energetic penalty associated with placing substituents in axial versus equatorial positions. libretexts.orglibretexts.org
Axial substituents experience steric repulsion with other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. pressbooks.publibretexts.org These interactions are essentially gauche steric strains and increase the energy of the conformer. Consequently, substituents, particularly bulky ones, preferentially occupy equatorial positions where such strain is absent. libretexts.orglibretexts.org
In tri-substituted cyclohexanes, the most stable conformation is the one that minimizes the total steric strain. This is typically achieved by placing the largest possible number of bulky groups in equatorial positions. youtube.comyoutube.com The relative stability of the two possible chair conformers can be predicted by considering the additive nature of the steric strain energies associated with each axial substituent.
Experimental Elucidation of Preferred Conformations of this compound
Like all substituted cyclohexanes, this compound undergoes a rapid "ring flip" at room temperature, interconverting between two distinct chair conformations. libretexts.orgmasterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgmasterorganicchemistry.com This interconversion proceeds through higher-energy intermediates such as the half-chair and twist-boat conformations. chemeurope.comyoutube.com
For this compound, the two chair conformers are not energetically equivalent. One conformer will be more stable and therefore more populated at equilibrium. The energy barrier for this interconversion is low enough that the process is rapid at ambient temperatures, resulting in an averaged picture in many spectroscopic analyses. pharmaguideline.com
To analyze the specific molecule, let's define the stereochemistry:
At C1, the isopropyl group is R.
At C2, the bromo group is R.
At C4, the methyl group is R.
This configuration dictates that in a chair conformation, the C1-isopropyl and C2-bromo groups are trans to each other, and the C1-isopropyl and C4-methyl groups are also trans.
Let's analyze the two possible chair conformations (A and B) that result from the ring flip:
Conformer A : To minimize steric strain, the bulkiest group, isopropyl, is placed in an equatorial position. Given the (1R,2R,4R) stereochemistry, this arrangement forces the bromo group into an axial position and the methyl group into an equatorial position.
Conformer B : After a ring flip, the equatorial isopropyl group becomes axial. Consequently, the axial bromo group becomes equatorial, and the equatorial methyl group becomes axial.
The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its conformational free energy, commonly known as the "A-value". masterorganicchemistry.com The A-value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk. pressbooks.pubmasterorganicchemistry.com
The A-values for the substituents in this compound are critical for predicting the equilibrium between the two chair conformers.
| Substituent | A-Value (kcal/mol) |
| Isopropyl | 2.15 |
| Methyl | 1.70 |
| Bromo | 0.43 |
Note: A-values are a measure of steric strain and are additive in multisubstituted systems as a first approximation. masterorganicchemistry.com
Using these A-values, we can estimate the relative strain energy of the two conformers by summing the A-values of the substituents in the axial positions for each chair form.
| Conformer | Isopropyl Position | Bromo Position | Methyl Position | Axial Substituents | Total Axial Strain (kcal/mol) | Stability |
| A | Equatorial | Axial | Equatorial | Bromo | 0.43 | More Stable |
| B | Axial | Equatorial | Axial | Isopropyl, Methyl | 2.15 + 1.70 = 3.85 | Less Stable |
The analysis clearly indicates that Conformer A , with only the small bromo group in an axial position, is significantly more stable than Conformer B. The energy difference (ΔΔG°) between the two is approximately 3.42 kcal/mol (3.85 - 0.43). This large energy difference implies that at equilibrium, the population of Conformer A will be overwhelmingly dominant.
Investigation of Intramolecular Interactions and Strain Energy in this compound
The difference in stability between the two conformers arises from the specific intramolecular interactions and the resulting strain energy.
In Conformer A , the primary source of strain is the 1,3-diaxial interaction between the axial bromine atom and the axial hydrogens at C4 and C6. The relatively small A-value of bromine (0.43 kcal/mol) is attributed to the long carbon-bromine bond length, which places the bromine atom further from the axial hydrogens, thus reducing steric repulsion compared to other groups like methyl. masterorganicchemistry.com
In contrast, Conformer B suffers from severe steric strain. It has two significant sources of 1,3-diaxial interactions:
The axial isopropyl group interacts with the axial hydrogens at C3 and C5. The large A-value of the isopropyl group (2.15 kcal/mol) reflects the substantial steric hindrance it creates. masterorganicchemistry.com
The axial methyl group at C4 interacts with the axial hydrogens at C2 and C6. This contributes an additional 1.70 kcal/mol to the strain energy. masterorganicchemistry.com
The cumulative strain energy in Conformer B (approximately 3.85 kcal/mol) makes it highly unfavorable. The molecule will therefore exist almost exclusively in Conformer A to avoid these destabilizing intramolecular interactions.
Fluxional Behavior and Conformational Isomerism in Solution
At room temperature, this compound exhibits fluxional behavior. The two chair conformers, A and B, are in rapid equilibrium due to the low energy barrier of the ring flip. pharmaguideline.comias.ac.in These two forms are considered conformational isomers, or conformers. masterorganicchemistry.com
Despite this rapid interconversion, the two conformers are not equally populated. Due to the significant energy difference calculated from the A-values, the equilibrium lies heavily in favor of the more stable Conformer A. The population ratio can be estimated using the equation ΔG = -RT ln(K), where K is the equilibrium constant ([A]/[B]). An energy difference of 3.42 kcal/mol corresponds to an equilibrium where Conformer A constitutes over 99% of the mixture at room temperature.
While spectroscopic methods like NMR at room temperature would show time-averaged signals for the substituents, low-temperature NMR could potentially "freeze" the interconversion, allowing for the observation of the distinct signals from the individual, and highly unequally populated, conformers.
Reaction Pathways and Mechanistic Studies of 1r,2r,4r 2 Bromo 1 Isopropyl 4 Methylcyclohexane
Elimination Reactions from (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane
Elimination reactions, which form an alkene, are common for alkyl halides and often compete with substitution reactions. They can occur via E1 or E2 mechanisms.
E2 Elimination: The E2 mechanism is a concerted, one-step process that has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. chemistrysteps.com This means both the hydrogen to be removed and the bromine leaving group must be in axial positions on adjacent carbons. chemistrysteps.com
In the most stable chair conformer of this compound, the bromine at C2 is axial. We must examine the β-hydrogens at C1 and C3:
C1: The hydrogen at C1 is in an axial position, making it anti-periplanar to the axial bromine at C2.
C3: The two hydrogens at C3 are in axial and equatorial positions. The axial hydrogen at C3 is also anti-periplanar to the axial bromine.
Since there are available anti-periplanar β-hydrogens on both C1 and C3, E2 elimination is possible and can lead to two different alkene products (regioisomers).
Elimination of the H at C1 would form 1-isopropyl-4-methylcyclohex-1-ene . This is a trisubstituted alkene.
Elimination of the H at C3 would form 3-isopropyl-6-methylcyclohex-1-ene . This is a disubstituted alkene.
According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. chemistrysteps.com Thus, with a small, strong base like sodium ethoxide (NaOEt), the major product is expected to be the more stable trisubstituted alkene, 1-isopropyl-4-methylcyclohex-1-ene. chemistrysteps.com However, if a sterically hindered (bulky) base, such as potassium tert-butoxide (KOt-Bu), is used, it may preferentially remove the less sterically hindered proton at C3, leading to the formation of the less substituted alkene (the Hofmann product ) as the major product. oregonstate.edumasterorganicchemistry.com
E1 Elimination: The E1 reaction proceeds through the same carbocation intermediate as the S N 1 reaction. iitk.ac.in After the secondary carbocation is formed at C2, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are regioselective and almost always follow Zaitsev's rule, producing the most stable, more substituted alkene as the major product. chemistrysteps.com Therefore, the E1 reaction of this compound would also yield 1-isopropyl-4-methylcyclohex-1-ene as the major product.
For secondary alkyl halides like this compound, substitution and elimination reactions are highly competitive. libretexts.org The outcome depends on the function of the reagent (as a nucleophile or a base) and the reaction conditions.
Strength and Steric Hindrance of the Base/Nucleophile:
Strong, unhindered bases/good nucleophiles (e.g., EtO⁻, OH⁻) lead to a competition between S N 2 and E2 pathways. youtube.comlumenlearning.com
Strong, sterically hindered bases (e.g., t-BuO⁻) strongly favor E2 elimination because their bulk prevents them from acting as nucleophiles in an S N 2 reaction. masterorganicchemistry.com
Weak bases/weak nucleophiles (e.g., H₂O, EtOH) favor S N 1 and E1 reactions, as they are not strong enough for the bimolecular pathways. quora.com
Temperature: Higher temperatures favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in entropy (two molecules become three), making them more favorable at elevated temperatures.
The following table summarizes the competition between pathways.
| Reagent Type | Conditions | Primary Mechanism(s) | Major Product Type |
| Strong Base / Strong Nucleophile (e.g., NaOEt) | Low Temperature | S N 2 / E2 | Mixture of Substitution and Elimination |
| Strong Base / Strong Nucleophile (e.g., NaOEt) | High Temperature | E2 | Elimination (Zaitsev) |
| Strong, Bulky Base (e.g., KOt-Bu) | Any Temperature | E2 | Elimination (Hofmann) |
| Weak Base / Weak Nucleophile (e.g., CH₃OH) | Any Temperature | S N 1 / E1 | Mixture of Substitution and Elimination |
Rearrangement Reactions and Carbocation Chemistry Involving this compound
Carbocation rearrangements can occur during S N 1 and E1 reactions if a more stable carbocation can be formed through the shift of a neighboring group (a hydrogen or an alkyl group). libretexts.org
The initial carbocation formed from this compound is a secondary carbocation at the C2 position. We need to examine the adjacent carbons (C1 and C3) for potential shifts:
Shift from C1: C1 is a tertiary carbon. A 1,2-hydride shift from C1 to C2 would result in a more stable tertiary carbocation at C1. masterorganicchemistry.com
Shift from C3: C3 is a secondary carbon, so a hydride shift from C3 to C2 would only result in another secondary carbocation, offering no stability advantage.
Therefore, a 1,2-hydride shift is a plausible rearrangement. youtube.com
Mechanism of Rearrangement:
The bromine atom departs, forming a secondary carbocation at C2.
The axial hydrogen atom on C1, along with its bonding pair of electrons, migrates to the adjacent positively charged C2.
This results in a new, more stable tertiary carbocation at C1.
Once this rearranged tertiary carbocation is formed, it can either be attacked by a nucleophile (S N 1) to give a rearranged substitution product or lose a proton from an adjacent carbon (C2 or C6) to give rearranged elimination products (E1). The elimination would likely lead to the formation of a tetrasubstituted alkene, which is highly stable. youtube.com The possibility of such rearrangements complicates the product mixture in S N 1 and E1 reactions. masterorganicchemistry.com
Radical Reactions and Halogen Atom Transfer Processes
The involvement of this compound in radical reactions is primarily predicated on two main pathways: hydrogen atom abstraction from the cyclohexane (B81311) ring to form a radical intermediate, and the subsequent or independent process of halogen atom transfer.
Hydrogen Atom Abstraction:
Radical bromination of alkanes is a well-established process that proceeds via a free-radical chain mechanism. This mechanism is characterized by three main stages: initiation, propagation, and termination. The initiation step typically involves the homolytic cleavage of a bromine molecule (Br₂) by heat or UV light to generate two bromine radicals (Br•).
The propagation steps are the core of the reaction, where a bromine radical abstracts a hydrogen atom from the cyclohexane ring to form hydrogen bromide (HBr) and a substituted cyclohexyl radical. The selectivity of this hydrogen abstraction is a critical factor. Bromination is known to be highly selective, with a strong preference for the abstraction of a hydrogen atom that leads to the formation of the most stable radical intermediate. The order of radical stability is tertiary > secondary > primary.
In the context of the parent alkane, (1R,2R,4R)-1-isopropyl-4-methylcyclohexane, there are several types of hydrogen atoms. The hydrogen at C1 is tertiary, the one at C2 is secondary, the one at C4 is tertiary, and there are also secondary hydrogens at C3, C5, and C6, as well as primary hydrogens on the isopropyl and methyl groups. The bromine radical will preferentially abstract a tertiary hydrogen.
The stereochemistry of the resulting radical is also a key consideration. The carbon atom bearing the radical becomes sp²-hybridized, adopting a trigonal planar geometry. This means that any pre-existing stereochemistry at that center is lost. Subsequent reaction of this planar radical can occur from either face, potentially leading to a mixture of stereoisomers.
Halogen Atom Transfer Processes:
Halogen atom transfer (XAT) is a fundamental step in many radical reactions, where a radical abstracts a halogen atom from a molecule. In the context of this compound, a carbon-centered radical (R•) could react with the compound to abstract the bromine atom, generating a new alkyl bromide (R-Br) and a (1R,2R,4R)-1-isopropyl-4-methylcyclohex-2-yl radical.
The table below summarizes the expected selectivity for radical bromination on a model substituted cyclohexane, highlighting the preference for tertiary C-H bonds.
| Position of H-abstraction | Type of C-H Bond | Relative Reactivity Factor (Bromination at 400 K) | Expected Major Radical Intermediate |
| C1 | Tertiary | ~1600 | (2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohex-1-yl radical |
| C4 | Tertiary | ~1600 | (1R,2R)-2-Bromo-1-isopropyl-4-methylcyclohex-4-yl radical |
| C2 | Secondary | ~82 | (1R,4R)-1-isopropyl-4-methylcyclohex-2-yl radical |
| C3/C5 | Secondary | ~82 | (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohex-3/5-yl radical |
| Isopropyl (CH) | Tertiary | ~1600 | A radical on the isopropyl group |
| Methyl/Isopropyl (CH₃) | Primary | 1 | Radicals on the methyl or isopropyl methyl groups |
Note: The relative reactivity factors are generalized values for radical bromination and serve to illustrate the high selectivity.
Transition State Analysis and Reaction Coordinate Studies for Key Transformations
The energetics and mechanisms of the radical reactions involving this compound can be elucidated through transition state analysis and reaction coordinate studies. While specific computational data for this molecule is scarce, we can infer its behavior based on theoretical studies of similar substituted cyclohexanes.
Hydrogen Atom Abstraction Transition State:
The rate-determining step in radical bromination is the abstraction of a hydrogen atom by the bromine radical. According to the Hammond Postulate, for an endothermic reaction step, the transition state will more closely resemble the products. The hydrogen abstraction by a bromine radical is typically endothermic or only slightly exothermic. Therefore, the transition state for this step will have a significant degree of C-H bond breaking and H-Br bond formation, and the carbon atom will have substantial radical character.
This "late" transition state explains the high selectivity of bromination. The stability of the incipient radical is a major factor in determining the activation energy of the reaction. The transition state leading to a more stable tertiary radical will be lower in energy than the transition state leading to a secondary or primary radical.
A qualitative reaction coordinate diagram for the hydrogen abstraction at a tertiary versus a secondary position in a substituted cyclohexane is presented below.
Reaction Coordinate Diagram for Hydrogen Abstraction (A representative diagram illustrating the lower activation energy for the formation of a more stable tertiary radical compared to a secondary radical during bromination. The y-axis represents potential energy and the x-axis represents the reaction coordinate.)
Halogen Atom Transfer Transition State:
For a halogen atom transfer process, the transition state involves the partial formation of a new carbon-halogen bond and the partial breaking of the existing carbon-halogen bond. The geometry of the transition state is typically linear, with the radical, the halogen atom, and the carbon of the alkyl halide arranged in a line (R'---X---R).
Computational studies on analogous systems can provide insights into the activation barriers and reaction enthalpies for such processes. The table below presents hypothetical activation energies (Ea) and reaction enthalpies (ΔH) for halogen atom transfer between a cyclohexyl radical and different alkyl bromides, illustrating the influence of the alkyl group on the thermodynamics and kinetics of the reaction.
| Reactant Alkyl Bromide | Product Alkyl Radical Stability | Hypothetical Ea (kcal/mol) | Hypothetical ΔH (kcal/mol) |
| Primary (e.g., Ethyl bromide) | Primary | 10-12 | Slightly Exothermic |
| Secondary (e.g., Isopropyl bromide) | Secondary | 8-10 | Near Thermoneutral |
| Tertiary (e.g., tert-Butyl bromide) | Tertiary | 6-8 | Slightly Endothermic |
| This compound | Secondary | 8-10 | Near Thermoneutral |
Note: These values are illustrative and based on general principles of radical chemistry. Actual values would require specific experimental or computational determination.
1r,2r,4r 2 Bromo 1 Isopropyl 4 Methylcyclohexane As a Synthetic Synthon and Stereochemical Probe
Applications in the Stereoselective Construction of Complex Organic Molecules
While direct applications of (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in numerous bioactive terpenes and sesquiterpenes. The inherent chirality and defined stereochemistry of this bromo-p-menthane derivative make it an attractive starting material or intermediate for the synthesis of such targets.
The primary utility of this compound lies in its ability to serve as a chiral scaffold. The carbon-bromine bond provides a reactive handle for the introduction of various functional groups through nucleophilic substitution or organometallic coupling reactions. The stereocenters at positions 1, 2, and 4 can direct the approach of incoming reagents, leading to the formation of new stereocenters with a high degree of control.
For instance, in hypothetical synthetic strategies, the bromide could be displaced by a carbon nucleophile, such as an organocuprate or a Grignard reagent, to form a new carbon-carbon bond. The stereochemical outcome of such a reaction would be heavily influenced by the conformational preferences of the cyclohexane (B81311) ring and the steric hindrance posed by the isopropyl and methyl groups.
Table 1: Potential Stereoselective Transformations for Complex Molecule Synthesis
| Reaction Type | Reagent | Potential Product Feature | Stereochemical Control |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Azide, Cyanide, Thiolates | Introduction of N, C, or S functionality | Inversion of configuration at C-2 |
| Organocuprate Coupling | R2CuLi | Formation of a C-C bond with a new alkyl/aryl group | Retention or inversion depending on mechanism |
| Grignard Reagent Formation | Mg, then electrophile | Formation of a new C-C bond via a carbanionic intermediate | Potential for epimerization at C-1 |
Utilization in Methodologies for the Synthesis of Other Cyclohexane Derivatives with Defined Stereochemistry
This compound is a valuable precursor for the synthesis of other p-menthane (B155814) derivatives with defined stereochemistry. The bromine atom can be readily converted into other functional groups, allowing for the generation of a library of related compounds with diverse properties and further synthetic utility.
Elimination reactions, particularly the E2 elimination, are highly stereospecific and provide a route to various alkenes. The regioselectivity and stereoselectivity of these reactions are dictated by the conformational equilibrium of the cyclohexane ring and the requirement for a trans-diaxial arrangement of the departing proton and bromide. For this compound, which is an isomer of neomenthyl bromide, the bromine atom can readily adopt an axial position, facilitating E2 elimination.
Table 2: Synthesis of Cyclohexane Derivatives via Elimination and Substitution
| Reaction | Conditions | Major Product(s) | Stereochemical Rationale |
|---|---|---|---|
| E2 Elimination | Strong, non-bulky base (e.g., NaOEt in EtOH) | (1R,4R)-1-isopropyl-4-methylcyclohex-2-ene and (R)-4-isopropyl-1-methylcyclohex-1-ene | Favors Zaitsev's rule; requires anti-periplanar H and Br |
| E2 Elimination | Bulky base (e.g., t-BuOK in t-BuOH) | (R)-4-isopropyl-1-methylcyclohex-1-ene (Hofmann product) | Steric hindrance of the base favors abstraction of the less hindered proton |
| Nucleophilic Substitution | NaCN in DMSO | (1R,2S,4R)-2-cyano-1-isopropyl-4-methylcyclohexane | SN2 reaction leads to inversion of stereochemistry at C-2 |
Investigation of Stereochemical Induction and Transfer in Carbon-Carbon Bond Forming Reactions
The chiral environment provided by the p-menthane skeleton of this compound can be exploited to induce stereochemistry in newly formed carbon-carbon bonds. This is particularly relevant in reactions involving the conversion of the bromide to an organometallic reagent, which then reacts with an electrophile.
The formation of a Grignard reagent from this compound, followed by reaction with a prochiral ketone, for example, would be expected to proceed with some degree of diastereoselectivity. The approach of the ketone to the Grignard reagent would be influenced by the steric bulk of the isopropyl and methyl groups, leading to a preferential formation of one diastereomeric alcohol product.
The efficiency of stereochemical transfer would depend on the configurational stability of the organometallic intermediate. It is known that Grignard reagents derived from menthyl and neomenthyl halides can undergo epimerization, which could affect the stereochemical purity of the final product.
Table 3: Hypothetical Investigation of Stereochemical Induction
| Reaction Sequence | Electrophile | Expected Diastereomeric Products | Factors Influencing Diastereoselectivity |
|---|---|---|---|
| 1. Mg, THF; 2. Benzaldehyde | (R)- and (S)-phenyl((1R,2R,4R)-1-isopropyl-4-methylcyclohexan-2-yl)methanol | Preferential formation of one diastereomer | Steric approach control, chelation effects |
| 1. t-BuLi; 2. Acetone | (R)- and (S)-2-((1R,2R,4R)-1-isopropyl-4-methylcyclohexan-2-yl)propan-2-ol | Diastereomeric excess dependent on reaction conditions | Configurational stability of the organolithium intermediate |
Role in Probing Mechanistic Pathways and Stereochemical Preferences of Chemical Reactions
The rigid, chair-like conformation of the cyclohexane ring in this compound, coupled with its well-defined stereochemistry, makes it an excellent substrate for studying the mechanisms and stereochemical preferences of various chemical reactions.
The compound's behavior in elimination reactions provides a clear illustration of the stereoelectronic requirements of the E2 mechanism. As an analog of neomenthyl bromide, the bromine atom can easily occupy an axial position in the more stable chair conformation where the isopropyl and methyl groups are equatorial. This allows for efficient anti-periplanar elimination with protons at both C-1 and C-3, leading to a mixture of alkene products, typically favoring the more substituted Zaitsev product. This contrasts with the behavior of its diastereomer, menthyl bromide, where the bromine is preferentially equatorial, and a conformational flip to a much less stable state is required for E2 elimination to occur.
Similarly, the stereochemical outcome of nucleophilic substitution reactions on this substrate can provide insights into the prevalence of SN1 versus SN2 pathways. The observation of complete inversion of stereochemistry at the reaction center would be strong evidence for an SN2 mechanism, while the formation of a racemic or epimerized product would suggest the involvement of a carbocationic intermediate characteristic of an SN1 reaction.
Table 4: Mechanistic Insights from Reactions of this compound
| Reaction Type | Observation | Mechanistic Implication |
|---|---|---|
| Elimination with EtO- | Formation of both 2-menthene (B1252811) and 3-menthene analogs | Confirms the accessibility of anti-periplanar protons at two different positions, consistent with an E2 mechanism from the preferred conformation. |
| Solvolysis in a polar protic solvent (e.g., H2O/EtOH) | Formation of a mixture of substitution and elimination products, with potential loss of stereochemical integrity | Suggests a competition between SN1 and E1 pathways involving a common carbocation intermediate. |
Advanced Analytical Techniques for Stereochemical and Structural Characterization in Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. researchgate.netauremn.org.br For stereochemically complex systems like substituted cyclohexanes, advanced NMR methods are indispensable for assigning stereochemistry and analyzing conformational equilibria. researchgate.netlibretexts.org
The (1R,2R,4R) stereoisomer is expected to exist predominantly in a chair conformation to minimize steric strain. In this conformation, the bulky isopropyl group at C1 would strongly prefer an equatorial position. The stereochemistry at C1, C2, and C4 dictates the relative positions of the other substituents (methyl and bromine).
J-Coupling Analysis: The magnitude of the coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.gov Analysis of these coupling constants in the ¹H NMR spectrum allows for the determination of the axial or equatorial disposition of protons on the cyclohexane (B81311) ring. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of ~180°, characteristic of an axial-axial relationship. Conversely, smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. nih.gov
2D NMR Spectroscopy: Two-dimensional NMR experiments provide further clarity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglongdom.org Cross-peaks in a COSY spectrum map out the entire spin system of the molecule, confirming the connectivity from the proton on the bromine-bearing carbon (H-2) to its neighbors (H-1 and H-3). slideshare.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net NOESY is crucial for stereochemical assignments. For example, a NOESY correlation between the axial proton at C2 and other axial protons (e.g., at C4 and C6) would help confirm the chair conformation and the relative stereochemistry. The absence or presence of correlations between the substituents (isopropyl, methyl) and specific ring protons provides definitive evidence for their relative spatial arrangement. libretexts.org
Interactive Table: Hypothetical ¹H NMR J-Coupling Constants for Conformational Analysis
| Coupled Protons | Measured J-Coupling (Hz) | Dihedral Angle (Approx.) | Implied Relationship |
| H-1a, H-2e | 3.5 | ~60° | Axial-Equatorial |
| H-2e, H-3a | 4.0 | ~60° | Equatorial-Axial |
| H-2e, H-3e | 2.5 | ~60° | Equatorial-Equatorial |
| H-3a, H-4a | 11.5 | ~180° | Axial-Axial |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric and Diastereomeric Excess Determination
Since (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane is a chiral molecule, synthetic preparations often yield mixtures of stereoisomers. Chiral chromatography is the benchmark technique for separating these isomers and quantifying their relative amounts. wikipedia.orgsigmaaldrich.com
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to different retention times. wikipedia.orgsigmaaldrich.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be equipped with chiral columns. nih.gov
Diastereomeric Separation: The target compound has three stereocenters, meaning 2³ = 8 possible stereoisomers. These exist as four pairs of enantiomers. Diastereomers have different physical properties and can often be separated by standard chromatography, but chiral chromatography is typically required for baseline resolution of all isomers. sigmaaldrich.com
Enantiomeric Excess (e.e.) Determination: To separate the (1R,2R,4R) isomer from its enantiomer, (1S,2S,4S), a sample is passed through a chiral column. masterorganicchemistry.com The two enantiomers will elute at different times. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. ic.ac.uk
Spectroscopic Methods: Techniques like Vibrational Circular Dichroism (VCD) offer a powerful alternative for determining absolute configuration. nih.gov By comparing the experimental VCD spectrum of a sample with spectra predicted by quantum mechanical calculations for a specific enantiomer (e.g., the (1R,2R,4R) configuration), the absolute stereochemistry can be unambiguously assigned without the need for crystallization. scilit.comconicet.gov.arresearchgate.net
Interactive Table: Sample Chiral GC Analysis Data
| Stereoisomer | Retention Time (min) | Peak Area | Percentage |
| (1R,2R,4R) | 15.2 | 97500 | 97.5% |
| (1S,2S,4S) | 16.8 | 2500 | 2.5% |
| Calculation | e.e. = [(97.5 - 2.5) / (97.5 + 2.5)] x 100 = 95% |
Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When coupled with techniques that induce fragmentation, such as Electron Ionization (EI), it reveals key structural features. Tandem mass spectrometry (MS/MS) further refines this by allowing for the isolation and fragmentation of specific ions, confirming fragmentation pathways. thermofisher.comnih.gov
For this compound (MW ≈ 219.17 g/mol ), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of roughly equal intensity at m/z 218 and 220. libretexts.org
Key fragmentation pathways would likely include:
Loss of Bromine: Cleavage of the C-Br bond would result in a cyclohexyl cation at m/z 139 ([M-Br]⁺). This is often a prominent peak for alkyl halides.
Alpha-Cleavage: Fragmentation of the C-C bonds adjacent to the main functional groups is common. libretexts.org Loss of the isopropyl group (•CH(CH₃)₂) would lead to a fragment at m/z 175/177.
Ring Cleavage: The cyclohexane ring can undergo fragmentation, often initiated by the loss of a substituent. A common fragmentation for cyclohexanes is the loss of ethene (C₂H₄), which can lead to complex rearrangement peaks. msu.edu
Interactive Table: Predicted Mass Spectrometry Fragmentation
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |
| 218/220 | [C₁₀H₁₉Br]⁺ | C₁₀H₁₉Br | Molecular Ion (M⁺) |
| 175/177 | [M - C₃H₇]⁺ | C₇H₁₂Br | Loss of isopropyl radical |
| 139 | [M - Br]⁺ | C₁₀H₁₉ | Loss of bromine radical |
| 97 | [C₇H₁₃]⁺ | C₇H₁₃ | Further fragmentation after loss of Br |
| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl cation (from ring fragmentation) |
| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl cation |
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformational Analysis
While NMR and VCD can provide excellent data on configuration and conformation in solution, X-ray crystallography offers the gold standard for the definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov
Since this compound is likely a liquid or low-melting solid, this technique would typically be applied to a stable, crystalline derivative. The process involves growing a high-quality single crystal of the compound or its derivative and exposing it to an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional map of the electron density within the crystal, from which the precise position of every atom can be determined. nih.gov
This analysis yields:
Absolute Configuration: X-ray crystallography can directly determine the absolute stereochemistry (R or S) at each chiral center without ambiguity, confirming the (1R,2R,4R) assignment. wikipedia.org
Solid-State Conformation: It provides exact bond lengths, bond angles, and torsion angles, revealing the precise chair conformation adopted by the molecule in the crystal lattice. This allows for direct visualization of the axial or equatorial positions of the bromine, isopropyl, and methyl groups.
Interactive Table: Hypothetical Crystallographic Data for a Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 15.63 |
| R-factor | 0.035 |
| Absolute Configuration | Confirmed as (1R,2R,4R) |
Future Research Directions and Unexplored Avenues for 1r,2r,4r 2 Bromo 1 Isopropyl 4 Methylcyclohexane
Development of More Efficient and Sustainable Synthetic Routes to (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane and its Analogues
Future research will undoubtedly focus on refining the synthesis of this compound, moving towards greener and more efficient methodologies. Current synthetic approaches often rely on classical bromination reactions which may use hazardous reagents like molecular bromine. nih.gov
One promising direction is the development of catalytic stereoselective bromination methods. The use of chiral catalysts could enable the direct and highly selective bromination of a p-menthane (B155814) precursor, potentially reducing the number of synthetic steps and improving atom economy. Organocatalysis, in particular, offers a metal-free approach to asymmetric synthesis, which is highly desirable for producing compounds with potential biological applications. copernicus.org
Furthermore, the principles of green chemistry could be more thoroughly integrated into the synthesis. This includes the exploration of safer brominating agents and more environmentally benign solvent systems. For instance, methods using a bromide/bromate couple in an aqueous acidic medium present a stable, non-hazardous, and inexpensive alternative to liquid bromine. mdpi.com Another sustainable approach involves the in situ generation of the brominating agent, which minimizes the risks associated with handling and transporting hazardous materials. acs.org
The table below outlines potential sustainable synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalytic Bromination | High stereoselectivity, reduced waste | Development of novel chiral catalysts |
| In Situ Reagent Generation | Enhanced safety, reduced handling of hazardous materials | Optimization of reaction conditions for high yield and selectivity |
| Flow Chemistry | Improved heat and mass transfer, safer handling of reactive intermediates | Design of continuous flow reactors for bromination |
| Biocatalytic Halogenation | High selectivity under mild conditions, environmentally friendly | Discovery and engineering of halogenase enzymes |
Exploration of Novel Reactivity Patterns and Derivatizations under Mild Conditions
The carbon-bromine bond in this compound is a key functional handle for a wide array of chemical transformations. Future research should focus on exploring its reactivity under mild conditions, particularly through modern catalytic methods.
Photoredox catalysis has emerged as a powerful tool for the activation of alkyl halides. nih.gov This methodology could be applied to generate an alkyl radical from the title compound under visible light irradiation, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgmdpi.com Such approaches would offer a mild alternative to traditional, often harsh, conditions required for the reaction of unactivated alkyl bromides. researchgate.net
Another area of interest is the use of this compound in transition-metal-catalyzed cross-coupling reactions . While challenging for secondary alkyl halides, recent advances in nickel catalysis have enabled the coupling of unactivated alkyl bromides with a range of partners. northwestern.edunih.gov Exploring the scope of these reactions with this compound could unlock new pathways to complex chiral molecules.
The table below summarizes potential novel derivatizations.
| Reaction Type | Catalytic System | Potential Products |
| Photocatalytic Alkylation | Organic Dye or Metal Complex | Novel substituted cyclohexanes with new C-C bonds |
| Nickel-Catalyzed Cross-Coupling | Ni(II) precatalyst with a suitable ligand | Arylated or vinylated cyclohexane (B81311) derivatives |
| Radical-Mediated Cyclizations | Photoredox or radical initiator | Fused or spirocyclic ring systems |
| C-H Functionalization | Transition metal catalyst | Further functionalization of the cyclohexane ring |
Integration into Advanced Materials Science or Supramolecular Chemistry Research
The rigid, chiral, and bulky nature of the this compound scaffold makes it an intriguing candidate for incorporation into advanced materials and supramolecular assemblies, where it would primarily serve a structural role.
In materials science , cyclohexane derivatives are known to be components of liquid crystals. rsc.org The specific stereochemistry and bulky isopropyl group of the title compound could be exploited to control the packing and mesophase behavior of new liquid crystalline materials. The bromine atom also provides a site for further functionalization, allowing for the attachment of mesogenic units.
In supramolecular chemistry , non-covalent interactions are used to build large, ordered structures from smaller molecular components. chemrxiv.orgsnnu.edu.cn The adamantane (B196018) moiety, which is structurally similar to a cyclohexane ring in terms of rigidity and bulk, is known to form strong inclusion complexes. acs.org The cyclohexane core of this compound could similarly act as a guest in host-guest complexes or as a structural element in the formation of self-assembled monolayers or molecular capsules. The chirality of the molecule could also be used to induce chirality in the resulting supramolecular structures.
Advanced Computational Studies on Catalytic Transformations and Biomimetic Reactions
Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, stereoselectivity, and reactivity, guiding future experimental work.
Future computational studies could focus on modeling the catalytic transformations involving this compound. For example, DFT calculations could elucidate the mechanism of its participation in photoredox or nickel-catalyzed reactions, helping to optimize catalyst and ligand design for improved efficiency and selectivity. nih.gov Understanding the transition states in these reactions is crucial for predicting and controlling the stereochemical outcome. researchgate.net
There is also significant potential for studying biomimetic reactions . Nature utilizes halogenase enzymes to perform selective halogenations, often as a "cryptic" step to activate a molecule for further transformation. Computational modeling could explore hypothetical biomimetic cyclizations or rearrangements of this compound that are initiated by the strategic placement of the bromine atom. This could draw inspiration from the known reactivity of brominated monoterpenes. Such studies could lead to the discovery of novel synthetic routes to complex natural product-like molecules.
Q & A
Q. What are the optimal synthetic routes for preparing (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane with high diastereoselectivity?
The compound can be synthesized via radical deoxychlorination of cesium oxalates. A reported method (66% yield, 10:1 dr) employs bromine with a radical initiator (e.g., AIBN) under reflux. Key factors include:
- Temperature control : Higher temperatures favor radical initiation but may reduce selectivity.
- Solvent choice : Non-polar solvents (e.g., pentane) minimize side reactions.
- Purification : Silica gel chromatography with isocratic elution (1% Et₂O/pentane) effectively isolates the product . Comparative analysis with analogous brominated cyclohexanes (e.g., 4-(Bromomethyl)-1,1-dimethylcyclohexane) suggests that steric hindrance from isopropyl and methyl groups influences reaction pathways and selectivity .
Q. How can the absolute configuration of this compound be confirmed experimentally?
- Optical rotation : Reported (CHCl₃) provides initial stereochemical insight .
- NMR analysis : Differences in H and C chemical shifts between axial/equatorial substituents (e.g., Δδ = 0.27 ppm for H-1ax vs. H-2ax in related platinum complexes) help assign configurations .
- X-ray crystallography : Programs like SHELXL (via SHELX system) resolve crystal structures, with Flack parameters validating enantiopurity .
Q. What safety precautions are critical when handling brominated cyclohexane derivatives?
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Protective gear : Gloves and goggles mitigate skin/eye contact (H315/H319) .
- Storage : Keep away from ignition sources (P210) due to potential flammability .
Advanced Research Questions
Q. How do axial vs. equatorial substituents on the cyclohexane ring influence reactivity and biological activity?
- Steric effects : Axial substituents (e.g., methyl in platinum complex 3c ) increase steric bulk, altering nucleophilic substitution rates .
- Electronic effects : Equatorial bromine in (1R,2R,4R)-isomers may enhance electrophilicity compared to axial positions.
- Biological relevance : In platinum analogs, equatorial methyl groups improve therapeutic indices (e.g., 200% ILS in L1210 leukemia models vs. 122% for axial derivatives) .
Q. What computational methods predict the stereoelectronic properties of this compound?
- DFT calculations : Model transition states for bromination or substitution reactions.
- QSAR studies : Correlate substituent positions (e.g., isopropyl vs. methyl) with cytotoxicity or partition coefficients .
- Retrosynthetic tools : AI-driven platforms (e.g., Template_relevance models) propose one-step synthetic routes using databases like Reaxys .
Q. How can contradictory data on synthetic yields or diastereoselectivity be resolved?
- Parameter screening : Systematically vary initiators (e.g., AIBN vs. benzoyl peroxide) or solvents (polar vs. non-polar).
- Mechanistic probes : Use radical traps (e.g., TEMPO) to confirm free-radical pathways .
- Cross-validation : Compare crystallographic data (SHELXL-refined structures) with NMR/optical rotation to rule out impurities .
Methodological Tables
Q. Table 1: Comparative Synthetic Methods for Brominated Cyclohexanes
| Compound | Method | Yield (%) | dr | Key Condition | Reference |
|---|---|---|---|---|---|
| (1R,2R,4R)-2-Bromo-... | Radical bromination | 66 | 10:1 | AIBN, pentane, reflux | |
| 4-(Bromomethyl)-1,1-dimethylCHX | Br₂ + AIBN | ~70 | N/A | CCl₄, 80°C |
Q. Table 2: Stereochemical Impact on Bioactivity (Platinum Complex Analogs)
| Substituent Position | Cytotoxicity (IC₅₀, μM) | In Vivo Efficacy (ILS%) | Key Finding |
|---|---|---|---|
| Equatorial methyl | 0.8 | 200 | Optimal therapeutic index |
| Axial methyl | 0.5 | 122 | Reduced efficacy despite higher cytotoxicity |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
